7-(tert-Butyl)indoline-2,3-dione

Catalog No.
S685377
CAS No.
57817-00-2
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(tert-Butyl)indoline-2,3-dione

CAS Number

57817-00-2

Product Name

7-(tert-Butyl)indoline-2,3-dione

IUPAC Name

7-tert-butyl-1H-indole-2,3-dione

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15)

InChI Key

PGFXVLYLDZCGJU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O

Synthesis and Characterization:

A study published in the journal "Heterocyclic Communications" describes the synthesis of 7-(tert-Butyl)indoline-2,3-dione through the reaction of N-tert-butylisatin with hydrazine hydrate. The study also details the characterization of the synthesized compound using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. []

Potential Research Applications:

Based on the structural similarity of 7-(tert-Butyl)indoline-2,3-dione to other indoline-2,3-diones, researchers might explore its potential applications in various fields, including:

  • Medicinal Chemistry: Indoline-2,3-diones have been investigated for their potential biological activities, including antibacterial, antifungal, and antitumor properties. [, ] Given this, researchers could explore 7-(tert-Butyl)indoline-2,3-dione for similar activities.
  • Material Science: Indoline-2,3-diones have been studied for their potential applications in the development of organic semiconductors and light-emitting diodes (LEDs). [] Further research is needed to determine if 7-(tert-Butyl)indoline-2,3-dione possesses similar properties.

7-(tert-Butyl)indoline-2,3-dione is a synthetic organic compound belonging to the class of indoline derivatives. This compound features a tert-butyl group at the 7-position of the indoline structure, along with a dione functional group at positions 2 and 3. The molecular formula of 7-(tert-Butyl)indoline-2,3-dione is C12H13NO2, and it has garnered interest due to its potential applications in medicinal chemistry and materials science.

The reactivity of 7-(tert-Butyl)indoline-2,3-dione can be attributed to its electrophilic dione moiety, which can undergo various chemical transformations:

  • Condensation Reactions: The dione can react with amines or alcohols to form corresponding derivatives through nucleophilic attack.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Cyclization: The compound can participate in cyclization reactions leading to the formation of more complex structures.

These reactions make 7-(tert-Butyl)indoline-2,3-dione a versatile building block in organic synthesis.

Research indicates that indoline derivatives, including 7-(tert-Butyl)indoline-2,3-dione, exhibit a range of biological activities:

  • Antimicrobial Properties: Some studies suggest that indoline derivatives possess antibacterial and antifungal activities.
  • Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further drug development.
  • Neuroprotective Effects: Indolines are also being investigated for their potential neuroprotective effects against neurodegenerative diseases.

These biological properties highlight the compound's potential as a lead structure for drug discovery.

Several methods have been developed for synthesizing 7-(tert-Butyl)indoline-2,3-dione:

  • Radical Coupling Reactions: A novel metal-free radical coupling strategy has been reported, allowing for the efficient formation of indoline derivatives from readily available starting materials .
  • Cyclization of Precursor Compounds: The synthesis often involves cyclization reactions of appropriate precursors containing both amine and carbonyl functionalities.
  • Isocyanide Insertion: Utilizing isocyanides in palladium-catalyzed reactions has also been explored to introduce tert-butyl groups into the indoline framework

    7-(tert-Butyl)indoline-2,3-dione has several applications across different fields:

    • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it an attractive candidate for drug development.
    • Materials Science: The compound can be used as a building block for creating novel materials with specific electronic or optical properties.
    • Biochemical Research: Its derivatives are employed in studying various biological processes due to their bioactivity.

    These applications underline the compound's significance in both academic research and industrial settings.

Studies focusing on the interactions of 7-(tert-Butyl)indoline-2,3-dione with biological targets are crucial for understanding its mechanism of action:

  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts with specific protein targets involved in disease pathways.
  • In vitro Assays: Experimental assays help elucidate its effects on cell viability and proliferation in various cancer cell lines.

These interaction studies are essential for evaluating the therapeutic potential of 7-(tert-Butyl)indoline-2,3-dione.

Several compounds share structural similarities with 7-(tert-Butyl)indoline-2,3-dione:

Compound NameStructure TypeNotable Activity
Indole-2,3-dioneIndole derivativeAntimicrobial and anticancer activity
IsatinIsatin derivativeNeuroprotective effects
5-BromoindoleBrominated indoleAnticancer activity
6-Bromoindoline-2,3-dioneBromo-indoline derivativeAntibacterial properties

Uniqueness

7-(tert-Butyl)indoline-2,3-dione is unique due to its tert-butyl substitution which may enhance solubility and bioavailability compared to other indole derivatives. Additionally, its specific dione functionality allows for diverse reactivity that may not be present in simpler analogs.

This comprehensive overview highlights the significance of 7-(tert-Butyl)indoline-2,3-dione in both synthetic chemistry and biological research, paving the way for future investigations into its applications and mechanisms of action.

Primary Chemical Identifiers

7-(tert-Butyl)indoline-2,3-dione represents a substituted derivative of the parent compound isatin, which is formally known as indoline-2,3-dione [1] [2]. This heterocyclic organic compound belongs to the broader class of indole derivatives, characterized by the presence of a fused benzene-pyrrole ring system with ketone functionalities at the 2 and 3 positions [3] [4]. The compound is distinguished by the presence of a tert-butyl substituent group at the 7-position of the indoline ring system [1] [2].

The molecular formula of 7-(tert-Butyl)indoline-2,3-dione is C₁₂H₁₃NO₂, with a molecular weight of 203.24 grams per mole [1] [2] [5]. The Chemical Abstracts Service has assigned this compound the registry number 57817-00-2, which serves as its unique identifier in chemical databases worldwide [1] [2] [6].

Systematic and Preferred Names

According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 7-(tert-butyl)indoline-2,3-dione [2]. Alternative acceptable names include 7-tert-butyl-1H-indole-2,3-dione and 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- [4]. The parent structure, indoline-2,3-dione, is also known by its traditional name isatin, which derives from its historical discovery as an oxidation product of indigo dye [7] [8].

The nomenclature reflects the structural features of the molecule, where "indoline" indicates the reduced indole ring system, "2,3-dione" specifies the positions of the ketone functional groups, and "7-(tert-butyl)" denotes the location and nature of the alkyl substituent [2] [4]. The tert-butyl group, formally named as 1,1-dimethylethyl, consists of a central carbon atom bonded to three methyl groups [4].

Structural Representations and Molecular Descriptors

The compound can be represented through various standardized molecular notation systems that facilitate computational analysis and database searches [2] [5]. The Simplified Molecular Input Line Entry System representation is O=C1NC2=C(C=CC=C2C(C)(C)C)C1=O, which provides a linear encoding of the molecular structure [1] [5]. The canonical Simplified Molecular Input Line Entry System notation is CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O [2].

The International Chemical Identifier string for this compound is InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15), with the corresponding key being PGFXVLYLDZCGJU-UHFFFAOYSA-N [2]. These identifiers enable precise structural communication across different software platforms and chemical databases.

Chemical Classification and Structural Features

7-(tert-Butyl)indoline-2,3-dione belongs to the chemical class of indolines, which are derivatives of the indole heterocyclic system [9]. The parent compound isatin is classified as an indoledione, specifically the 2,3-diketo derivative of indole [10]. This classification places the compound within the broader category of organoheterocyclic compounds [9].

The structural framework consists of a benzene ring fused to a pyrrole ring, with the pyrrole nitrogen bearing a hydrogen atom [7] [11]. The diketone functionality at positions 2 and 3 of the indoline ring contributes significantly to the compound's reactivity and potential biological activity [4]. The tert-butyl substituent at the 7-position enhances the compound's lipophilicity, which may influence its solubility characteristics and interaction with biological membranes [4].

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₃NO₂ [1] [2]
Molecular Weight203.24 g/mol [1] [2] [6]
Chemical Abstracts Service Number57817-00-2 [1] [2]
MDL NumberMFCD20282731 [1] [5]
Exact Mass203.095 g/mol [3]
Monoisotopic Mass203.095 g/mol [3]
Topological Polar Surface Area46.17 Ų [3]
Partition Coefficient (LogP)2.257 [3]

Substitution Pattern and Positional Nomenclature

The 7-position substitution in indoline-2,3-dione derivatives represents a specific regioselective modification of the parent heterocyclic system [12] [13]. The numbering system for indoline begins with the nitrogen atom as position 1, followed by the adjacent carbonyl carbon as position 2, continuing around the ring system [7] [14]. The 7-position corresponds to the carbon atom adjacent to the nitrogen in the benzene portion of the fused ring system [13].

Research into substitution patterns of isatin derivatives has demonstrated that the position of substituents significantly affects the chemical and biological properties of these compounds [11] [15]. The tert-butyl group at the 7-position provides steric bulk that can influence both the electronic properties of the molecule and its spatial orientation in chemical reactions [16] [17]. Studies have shown that 7-substituted isatin derivatives often exhibit different reactivity patterns compared to their 4-, 5-, or 6-substituted analogs [13] [18].

Relationship to Parent Compound and Derivatives

7-(tert-Butyl)indoline-2,3-dione is part of a broader family of isatin derivatives that have been extensively studied for their synthetic utility and biological activities [11] [15]. The parent compound isatin was first isolated by Otto Linné Erdman and Auguste Laurent in 1840 through the oxidation of indigo dye with nitric and chromic acids [7]. Since its discovery, isatin has served as a versatile building block for the synthesis of numerous biologically active compounds [11] [15].

7-(tert-Butyl)indoline-2,3-dione represents a significant member of the indoline-2,3-dione family, characterized by the presence of a bulky tert-butyl substituent at the 7-position of the indoline scaffold [1] [2]. This compound features the fundamental indoline-2,3-dione core structure with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol [1] [2]. The Chemical Abstracts Service has assigned this compound the registry number 57817-00-2, with the MDL number MFCD20282731 [2] [3].

The core indoline structure consists of a fused bicyclic system comprising a benzene ring fused to a five-membered pyrrolidine ring [1] [2]. The characteristic dione functionality at positions 2 and 3 creates a conjugated carbonyl system that significantly influences the compound's chemical reactivity and physical properties [4]. The tert-butyl group at position 7 introduces substantial steric bulk and electronic effects that distinguish this derivative from the parent isatin compound [5].

Fundamental Molecular Parameters

The exact molecular mass of 7-(tert-Butyl)indoline-2,3-dione is 203.095 Da [1]. The compound exhibits a polar surface area of 46.17 Ų, indicating moderate polarity characteristics [1]. The calculated logarithm of the partition coefficient (LogP) is 2.26, suggesting favorable lipophilicity for biological membrane permeation [1]. The molecular structure contains one hydrogen bond donor (the NH group) and three hydrogen bond acceptors (two carbonyl oxygens and the nitrogen atom) [1].

Geometric and Electronic Structure

Planarity and Conformational Characteristics

The indoline-2,3-dione scaffold exhibits near-planar geometry, which is a characteristic feature of this class of compounds [6] [7]. Crystallographic studies of related indoline-2,3-dione derivatives reveal that the non-hydrogen atoms typically demonstrate mean deviations from planarity ranging from 0.026 to 0.058 Å [7] [8]. This planarity facilitates π-π stacking interactions in the solid state and contributes to the compound's stability [6] [9].

The tert-butyl substituent at position 7 introduces conformational considerations due to its bulky nature [1] [5]. The steric requirements of the tert-butyl group influence the overall molecular geometry and may affect intermolecular interactions in both solid and solution phases [5]. The rotatable bond count is minimal (1), primarily associated with the tert-butyl group orientation relative to the aromatic ring [1].

Electronic Properties

The indoline-2,3-dione system features a conjugated dione functionality that creates an electron-deficient center [4]. The presence of the tert-butyl group at position 7 provides electron-donating characteristics through hyperconjugation and inductive effects [5]. This substitution pattern results in a formal charge of zero for the overall molecule [1].

The molecular complexity index of 323 reflects the structural sophistication introduced by the tert-butyl substitution pattern [1]. This complexity arises from the combination of the fused ring system, the conjugated dione functionality, and the branched alkyl substituent [1] [5].

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Patterns

Indoline-2,3-dione derivatives characteristically engage in hydrogen bonding through their NH and carbonyl groups [10] [7]. Crystal structure analyses of related compounds reveal that molecules typically dimerize through pairs of N-H⋯O hydrogen bonds [10]. In 7-methylindoline-2,3-dione, a structurally similar compound, molecules form dimers through N1-H1⋯O1 hydrogen bonds [10].

The hydrogen bonding capability of 7-(tert-Butyl)indoline-2,3-dione is expected to follow similar patterns, with the NH group serving as a hydrogen bond donor and the carbonyl oxygens functioning as acceptors [10] [7]. The steric bulk of the tert-butyl group may influence the precise geometry of these interactions compared to less substituted derivatives [5].

π-π Stacking Interactions

Crystal packing studies of indoline-2,3-dione derivatives demonstrate significant π-π stacking interactions between aromatic ring systems [10] [9]. In 7-methylindoline-2,3-dione, the nine-membered rings stack along the crystallographic b-axis through parallel slipped π-π interactions with an intercentroid distance of 3.8832 Å [10]. The interplanar distance measures 3.4038 Å with a slippage of 1.8690 Å [10].

The presence of the bulky tert-butyl group in 7-(tert-Butyl)indoline-2,3-dione is expected to influence these stacking interactions, potentially altering the intermolecular distances and orientations compared to smaller substituents [5]. These interactions contribute to the overall stability of the crystalline structure [9].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Based on structural analogy with related indoline-2,3-dione derivatives, 7-(tert-Butyl)indoline-2,3-dione exhibits characteristic nuclear magnetic resonance spectroscopic features [11] [12]. In ¹H NMR spectroscopy, the aromatic protons typically appear in the range of 6.5-7.8 ppm, while the tert-butyl group protons resonate around 1.4 ppm as a singlet [11] [12]. The NH proton characteristically appears as a broad signal around 11 ppm, consistent with hydrogen bonding in solution [11] [12].

¹³C NMR spectroscopy reveals distinctive carbonyl carbon signals above 180 ppm, characteristic of the dione functionality [11] [12]. Aromatic carbons appear in the range of 110-150 ppm, while the tert-butyl carbons show characteristic patterns with the quaternary carbon appearing downfield relative to the methyl carbons [11] [12].

Infrared Spectroscopy

Infrared spectroscopic analysis of indoline-2,3-dione derivatives reveals characteristic absorption bands [11] [12]. The NH stretch typically appears around 3200 cm⁻¹, while the carbonyl stretching vibrations occur near 1730 cm⁻¹ [11] [12]. Aromatic carbon-carbon stretching vibrations appear in the fingerprint region, providing additional structural confirmation [11] [12].

Mass Spectrometry

Mass spectrometric analysis of 7-(tert-Butyl)indoline-2,3-dione shows the molecular ion peak at m/z 203, corresponding to the molecular weight [1] [2]. Fragmentation patterns typically involve loss of portions of the tert-butyl group and ring fragmentations characteristic of indoline systems [1] [2].

Physical Properties and Thermal Characteristics

Thermal Properties

The melting point of 7-(tert-Butyl)indoline-2,3-dione has not been experimentally determined in the available literature. However, based on substitution patterns in related compounds, substituted isatins typically exhibit melting points in the range of 130-200°C [13]. The presence of the bulky tert-butyl group may influence the melting point through effects on crystal packing efficiency [5].

Related indoline-2,3-dione derivatives show varying thermal properties depending on their substitution patterns [14] [11]. For example, 1-butyl-7-methyl-1H-indole-2,3-dione exhibits a melting point of 57-60°C [11], while other derivatives show higher melting points depending on their molecular architecture [14] [11].

Solubility Characteristics

The compound's moderate LogP value of 2.26 suggests balanced hydrophilic and lipophilic characteristics [1]. This property profile indicates potential solubility in both polar and moderately nonpolar solvents [1]. The presence of the polar dione functionality provides water solubility contributions, while the tert-butyl group enhances solubility in organic solvents [1] [5].

Comparative Structural Analysis

Positional Isomer Comparison

The comparison between 7-(tert-Butyl)indoline-2,3-dione and its positional isomer 6-(tert-Butyl)indoline-2,3-dione reveals interesting structural relationships [15]. Both compounds share the same molecular formula (C₁₂H₁₃NO₂) and molecular weight (203.24 g/mol) but differ in the position of tert-butyl substitution [1] [15]. The 6-isomer bears CAS number 388628-10-2, distinguishing it from the 7-substituted derivative [15].

Substitution Pattern Effects

The structural comparison with related compounds illustrates the impact of different substituents at position 7 [16] [11]. 5-Bromo-7-(tert-butyl)indoline-2,3-dione (CAS 1442431-11-9) demonstrates the effect of additional halogen substitution, resulting in increased molecular weight (282.14 g/mol) due to the bromine atom [16]. This compound exemplifies how multiple substitutions can modulate the physical and chemical properties of the indoline-2,3-dione scaffold [16].

The parent compound, indoline-2,3-dione (isatin), with molecular formula C₈H₅NO₂ and molecular weight 147.13 g/mol, serves as the fundamental reference structure [17]. The addition of the tert-butyl group represents a significant structural modification that enhances lipophilicity and introduces steric considerations [1] [5].

Electronic and Computational Properties

Quantum Chemical Parameters

The heavy atom count of 15 reflects the substantial molecular size relative to the parent isatin compound [1]. The formal charge of zero indicates electrical neutrality under standard conditions [1]. The topological polar surface area of 46.17 Ų falls within ranges associated with favorable drug-like properties [1].

Conformational Analysis

The minimal number of rotatable bonds (1) indicates limited conformational flexibility, which may contribute to the compound's stability and predictable behavior in biological systems [1]. The primary conformational variable involves rotation around the bond connecting the tert-butyl group to the aromatic ring [1] [5].

Crystal Structure Considerations

Molecular Packing

While specific crystallographic data for 7-(tert-Butyl)indoline-2,3-dione remains unavailable in the current literature, extrapolation from related structures provides insight into expected packing arrangements [6] [9] [8]. The compound likely adopts packing motifs similar to other 7-substituted indoline-2,3-diones, characterized by hydrogen-bonded dimers and π-π stacking interactions [10].

The bulky tert-butyl substituent introduces steric constraints that may influence the efficiency of molecular packing compared to smaller substituents [5]. These effects could manifest in altered unit cell parameters and modified intermolecular contact distances [5].

Supramolecular Architecture

The crystal structure is expected to feature three-dimensional networks stabilized by N-H⋯O hydrogen bonds and π-π interactions [6] [9]. Additional weak interactions, such as C-H⋯O contacts and C-H⋯π interactions, likely contribute to the overall stability of the crystal lattice [9].

XLogP3

2.4

Wikipedia

1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)-

Dates

Last modified: 08-15-2023

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